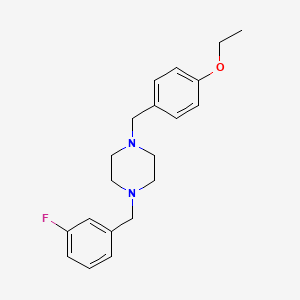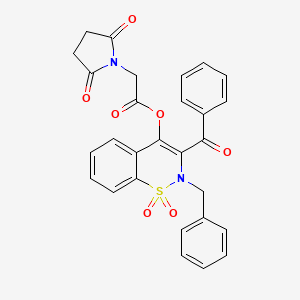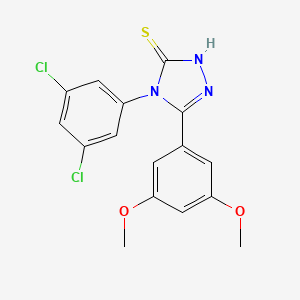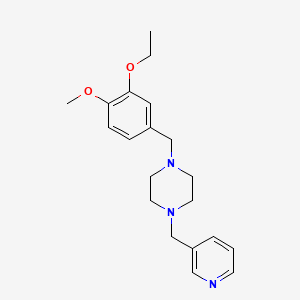![molecular formula C26H23BrN2O6 B10881652 2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate](/img/structure/B10881652.png)
2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a benzyloxyphenyl group, a bromophenylcarbonyl group, and a glycylglycinate moiety, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate typically involves multiple steps:
-
Formation of 2-[4-(benzyloxy)phenyl]-2-oxoacetic acid
Starting Materials: 4-benzyloxybenzaldehyde and glycine.
Reaction Conditions: The aldehyde is first converted to the corresponding oxoacetic acid using an oxidation reaction, often employing reagents like potassium permanganate or chromium trioxide.
-
Formation of N-[(4-bromophenyl)carbonyl]glycylglycine
Starting Materials: 4-bromobenzoic acid and glycylglycine.
Reaction Conditions: The carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with glycylglycine to form the desired amide bond.
-
Coupling of the Two Fragments
Reaction Conditions: The two synthesized fragments are coupled using standard peptide coupling conditions, often involving reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers, large-scale reactors, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology
This compound can be used in the study of enzyme interactions and protein modifications due to its peptide-like structure. It may serve as a substrate or inhibitor in biochemical assays.
Medicine
Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery research.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用機序
The mechanism of action of 2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The benzyloxy and bromophenyl groups could facilitate binding to hydrophobic pockets, while the glycylglycinate moiety could interact with polar or charged regions of proteins.
類似化合物との比較
Similar Compounds
2-[4-(Benzyloxy)phenyl]-2-oxoacetic acid: Shares the benzyloxyphenyl and oxoacetic acid moieties.
N-[(4-Bromophenyl)carbonyl]glycylglycine: Contains the bromophenylcarbonyl and glycylglycine groups.
Uniqueness
2-[4-(Benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable compound in research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
特性
分子式 |
C26H23BrN2O6 |
|---|---|
分子量 |
539.4 g/mol |
IUPAC名 |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-[[2-[(4-bromobenzoyl)amino]acetyl]amino]acetate |
InChI |
InChI=1S/C26H23BrN2O6/c27-21-10-6-20(7-11-21)26(33)29-14-24(31)28-15-25(32)35-17-23(30)19-8-12-22(13-9-19)34-16-18-4-2-1-3-5-18/h1-13H,14-17H2,(H,28,31)(H,29,33) |
InChIキー |
LDEDBSFKPLXEFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)CNC(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B10881571.png)

![1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10881593.png)

![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate](/img/structure/B10881608.png)

![1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881621.png)


![(2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10881636.png)
methanone](/img/structure/B10881638.png)

![2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10881658.png)
![N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B10881664.png)
